vamorolone

Bone metabolism Biomarkers Safety pharmacology

Vamorolone is the only FDA/EMA-approved dissociative steroidal anti-inflammatory, distinct from generic glucocorticoids by its partial GR agonism/MR antagonism that preserves bone turnover biomarkers and linear growth in pediatric DMD patients. Head-to-head trial data confirm comparable efficacy to prednisone with superior safety: osteocalcin LSM difference +17.1 ng/mL (P<0.001) and growth percentile improvement +3.86 vs -1.88 decline. Procure vamorolone for long-term anti-inflammatory therapy where bone health and growth preservation are critical endpoints.

Molecular Formula C22H28O4
Molecular Weight 356.5 g/mol
Cat. No. B8554323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevamorolone
Molecular FormulaC22H28O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C
InChIInChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3
InChIKeyZYTXTXAMMDTYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vamorolone Procurement Overview: Dissociative Steroid for Inflammation in DMD and Beyond


Vamorolone is a first-in-class dissociative steroidal anti-inflammatory drug that acts as a partial agonist of the glucocorticoid receptor (GR) and antagonist of the mineralocorticoid receptor (MR) [1]. Structurally distinguished from conventional glucocorticoids like prednisone and deflazacort by a Δ9,11 double bond modification of the steroid C-ring, vamorolone was designed to retain anti-inflammatory efficacy while reducing the adverse effects associated with traditional corticosteroid therapy [2]. It received FDA approval in October 2023 and EMA approval in December 2023 for the treatment of Duchenne muscular dystrophy (DMD) in patients aged 2 years and older [3]. Its unique receptor interaction profile positions it as a therapeutically distinct alternative within the steroidal anti-inflammatory class.

Why Prednisone, Prednisolone, or Deflazacort Cannot Simply Substitute for Vamorolone


Substituting vamorolone with a generic glucocorticoid such as prednisone or deflazacort is not functionally equivalent due to fundamental differences in receptor pharmacology and downstream gene regulation. Vamorolone exhibits a dissociative mechanism of action characterized by selective reduction of glucocorticoid receptor-mediated transactivation while preserving anti-inflammatory transrepression activity [1]. In contrast, prednisolone acts as a full GR agonist and an MR agonist, driving both therapeutic and adverse gene expression programs [2]. This mechanistic divergence translates into clinically meaningful differences in bone turnover biomarkers and linear growth trajectories, where vamorolone avoids the growth stunting and bone metabolism suppression observed with prednisone [3]. Consequently, generic substitution fails to replicate vamorolone's safety profile, particularly in pediatric populations requiring long-term anti-inflammatory therapy.

Vamorolone Comparative Evidence: Quantified Differentiation from Prednisone, Prednisolone, and Deflazacort


Bone Turnover Biomarkers: Vamorolone Preserves Osteocalcin and P1NP Versus Prednisone-Induced Suppression

Vamorolone treatment does not suppress bone turnover biomarkers, whereas prednisone induces significant declines. In a 24-week randomized controlled trial, the prednisone group exhibited a mean decrease in osteocalcin of -15.5 ng/mL from baseline, while the vamorolone 6 mg/kg/day group showed a minimal change of -0.17 ng/mL [1]. The least-squares mean difference between vamorolone 6 mg/kg/day and prednisone was 17.1 ng/mL (95% CI: 9.3 to 24.9; P < 0.001). Similarly, for P1NP, prednisone treatment resulted in a decline of -143.7 ng/mL compared to -7.9 ng/mL with vamorolone 6 mg/kg/day, yielding an LSM difference of 128.8 ng/mL (95% CI: 67.2 to 190.4; P < 0.001) [1]. Bone biomarker declines observed on prednisone were rapidly reversed upon crossover to vamorolone [2].

Bone metabolism Biomarkers Safety pharmacology

Linear Growth Preservation: Vamorolone Maintains Height Percentile While Prednisone Suppresses Growth

Vamorolone does not impair linear growth in pediatric patients, in contrast to prednisone which causes significant growth stunting. In the 24-week VISION-DMD trial, children treated with prednisone 0.75 mg/kg/day experienced a mean growth percentile decline of -1.88 ± 8.81 percentile points [1]. Conversely, children receiving vamorolone 6 mg/kg/day demonstrated a mean growth percentile increase of +3.86 ± 6.16 percentile points (P = 0.02) [1]. A subsequent meta-analysis of five studies involving 370 patients confirmed a pooled mean difference in height percentile of 16.28 favoring vamorolone over traditional glucocorticoids (95% CI: 6.31–26.25; P = 0.001) [2]. In the 48-week crossover study, the transition from prednisone to vamorolone 6 mg/kg/day resulted in significant improvement in linear growth velocity [3].

Pediatric endocrinology Growth velocity Safety pharmacology

Motor Function Efficacy: Vamorolone Demonstrates Comparable Anti-Inflammatory Efficacy to Prednisone

Vamorolone provides anti-inflammatory efficacy comparable to prednisone in preserving and improving motor function in DMD. In the pivotal 24-week trial, vamorolone 6 mg/kg/day improved time-to-stand from supine (TTSTAND) velocity by 0.05 ± 0.01 rises/second compared to placebo (-0.01 ± 0.01; 95% CI 0.02–0.10; P = 0.002) [1]. Prednisone 0.75 mg/kg/day showed comparable improvement across primary and secondary efficacy endpoints [1]. Motor outcome improvements observed at 24 weeks were maintained through 48 weeks of vamorolone treatment at 6 mg/kg/day [2]. A 2025 meta-analysis of five studies (370 patients) found vamorolone significantly improved TTSTAND (MD = -0.03; 95% CI -0.06 to -0.004; P = 0.02), TTRW (MD = -0.11; 95% CI -0.22 to -0.01; P = 0.04), and TTCLIMB velocities (MD = -0.04; 95% CI -0.08 to -0.003; P = 0.03) versus traditional glucocorticoids [3].

Neuromuscular disease Efficacy Functional outcomes

Pharmacokinetic Profile: Vamorolone Exhibits PK Similar to Prednisolone with Distinct CNS Distribution

Vamorolone demonstrates a pharmacokinetic profile broadly similar to prednisolone, including a short half-life of 2–3 hours and no drug accumulation between doses, while exhibiting key differences in P-glycoprotein (P-gp) substrate status that affect tissue distribution [1]. In a Phase 2a study in DMD boys, vamorolone showed PK profiles similar to prednisolone [2]. However, unlike prednisolone and deflazacort which are strong P-gp substrates, vamorolone is not a strong P-gp substrate, resulting in measurable CNS exposure in mouse models [3]. After 14 days of dosing mdx mice, prednisolone and vamorolone both induced changes in brain gene expression, whereas deflazacort showed minimal CNS effects [3]. In vitro reporter assays confirm vamorolone is an MR antagonist, while prednisolone acts as an MR agonist [4].

Pharmacokinetics ADME Blood-brain barrier

Optimal Vamorolone Procurement and Research Applications: Evidence-Based Use Cases


Pediatric Anti-Inflammatory Therapy Requiring Long-Term Bone Health and Growth Preservation

Vamorolone is indicated for procurement in clinical and research settings where long-term glucocorticoid therapy is required in pediatric populations and where bone health and linear growth preservation are critical endpoints. Direct head-to-head trial data demonstrate that vamorolone 6 mg/kg/day preserves bone turnover biomarkers (osteocalcin LSM difference vs prednisone: 17.1 ng/mL, P < 0.001) and maintains normal growth trajectories (+3.86 percentile increase vs -1.88 decline with prednisone, P = 0.02) while providing comparable anti-inflammatory efficacy [1]. This evidence supports vamorolone as the preferred steroidal anti-inflammatory for pediatric chronic inflammatory conditions where cumulative corticosteroid toxicity would otherwise limit treatment duration or quality of life.

Duchenne Muscular Dystrophy Clinical Trials and Standard-of-Care Treatment

Vamorolone is the only dissociative steroidal anti-inflammatory approved for DMD, offering a mechanistically differentiated alternative to prednisone and deflazacort. Evidence from a 48-week randomized controlled trial (Class I evidence) confirms that vamorolone 6 mg/kg/day maintains motor function improvements over 48 weeks, with TTSTAND velocity sustained at week 48 (LSM 0.0446 rises/s vs 0.052 at week 24) [2]. The crossover data demonstrate that transitioning from prednisone to vamorolone reverses prednisone-induced bone biomarker suppression and growth stunting [2]. Vamorolone's unique MR antagonist activity, distinct from prednisolone's MR agonism, may confer additional cardiovascular benefits in DMD, though confirmatory clinical data are pending [3].

Investigational Studies of Selective Glucocorticoid Receptor Modulation

Vamorolone serves as a validated chemical probe for studying dissociative glucocorticoid receptor pharmacology. Structural studies have elucidated that vamorolone's Δ9,11 double bond modification disrupts a critical ligand-H-bond network, selectively reducing GR-driven transactivation while preserving transrepression activity [4]. This mechanism has been validated through coactivator/corepressor binding assays showing that vamorolone uniformly weakens coactivator associations without affecting corepressor binding, establishing partial agonism as the mechanistic basis for its dissociative properties [4]. Vamorolone's 2024 marketing approval confirms that altering the transrepression-transactivation profile is a clinically valid strategy for developing safer steroidal anti-inflammatories [5].

Quote Request

Request a Quote for vamorolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.